molecular formula C14H21F2NO2S B263509 N,N-dibutyl-2,4-difluorobenzenesulfonamide

N,N-dibutyl-2,4-difluorobenzenesulfonamide

Cat. No. B263509
M. Wt: 305.39 g/mol
InChI Key: VKDYQPTXAIDFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibutyl-2,4-difluorobenzenesulfonamide, also known as DBDFS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBDFS is a sulfonamide compound that has two butyl groups and two fluorine atoms attached to a benzene ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that N,N-dibutyl-2,4-difluorobenzenesulfonamide interacts with the organic semiconducting materials in OLEDs and OFETs, leading to improved performance.
Biochemical and Physiological Effects:
N,N-dibutyl-2,4-difluorobenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been found that N,N-dibutyl-2,4-difluorobenzenesulfonamide is not toxic to human cells at low concentrations. N,N-dibutyl-2,4-difluorobenzenesulfonamide has also been found to have low solubility in water, which may limit its potential applications in biological systems.

Advantages and Limitations for Lab Experiments

N,N-dibutyl-2,4-difluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. N,N-dibutyl-2,4-difluorobenzenesulfonamide has also shown promising results in improving the performance of OLEDs and OFETs. However, N,N-dibutyl-2,4-difluorobenzenesulfonamide has limitations, including its low solubility in water, which may limit its potential applications in biological systems.

Future Directions

There are several future directions for research on N,N-dibutyl-2,4-difluorobenzenesulfonamide. One direction is to study the mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide in more detail. Another direction is to investigate the potential use of N,N-dibutyl-2,4-difluorobenzenesulfonamide in other organic electronics applications. Additionally, research can be conducted to optimize the synthesis method of N,N-dibutyl-2,4-difluorobenzenesulfonamide to obtain higher yields and purity. Finally, the potential use of N,N-dibutyl-2,4-difluorobenzenesulfonamide in other fields, such as catalysis, can be explored.
Conclusion:
In conclusion, N,N-dibutyl-2,4-difluorobenzenesulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. N,N-dibutyl-2,4-difluorobenzenesulfonamide has been synthesized using various methods and has been studied for its potential applications in different fields. N,N-dibutyl-2,4-difluorobenzenesulfonamide has shown promising results in improving the performance of OLEDs and OFETs. However, more research is needed to fully understand the mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide and its potential applications in other fields.

Synthesis Methods

N,N-dibutyl-2,4-difluorobenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine in the presence of a base. Another method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine followed by the addition of a base. These methods have been optimized to obtain high yields of N,N-dibutyl-2,4-difluorobenzenesulfonamide.

Scientific Research Applications

N,N-dibutyl-2,4-difluorobenzenesulfonamide has been studied for its potential applications in the field of organic electronics. It has been found that N,N-dibutyl-2,4-difluorobenzenesulfonamide can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). N,N-dibutyl-2,4-difluorobenzenesulfonamide has also been studied for its potential use as a dopant in organic field-effect transistors (OFETs). N,N-dibutyl-2,4-difluorobenzenesulfonamide has shown promising results in improving the performance of OFETs.

properties

Product Name

N,N-dibutyl-2,4-difluorobenzenesulfonamide

Molecular Formula

C14H21F2NO2S

Molecular Weight

305.39 g/mol

IUPAC Name

N,N-dibutyl-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H21F2NO2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

VKDYQPTXAIDFID-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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